

Ethyl Cyanocinnamate: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: *Ethyl benzylidenecyanoacetate*

Cat. No.: *B146910*

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An in-depth exploration of the primary industrial and laboratory applications of ethyl cyanocinnamate, detailing its synthesis, chemical properties, and significant role in the development of novel therapeutic agents.

Ethyl cyanocinnamate, a versatile organic compound, serves as a crucial building block in a multitude of chemical syntheses and possesses intriguing biological activities. This technical guide provides a thorough overview of its industrial and laboratory uses, with a focus on its applications in organic synthesis, polymer chemistry, and pharmacology. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing.

Physicochemical and Spectral Data

Ethyl cyanocinnamate is a white to light yellow crystalline solid.^[1] A summary of its key physicochemical and spectral properties is provided below.

Property	Value	Reference
Molecular Formula	C ₁₂ H ₁₁ NO ₂	[2]
Molecular Weight	201.22 g/mol	[2]
Melting Point	50-53 °C	[1][2]
Boiling Point	188 °C at 15 mmHg	[1][2]
Density	1.1076 g/cm ³	[1]
Appearance	White to light yellow powder/crystal	[1]
Solubility	Soluble in methanol and other common organic solvents.	[1]
¹ H NMR	See reference for spectrum.	[3]
¹³ C NMR	See reference for spectrum.	[3]
IR Spectra	See reference for spectrum.	[4]
Mass Spectrum	Molecular Ion Peak: 201 m/z	[3]

Industrial and Laboratory Applications

The utility of ethyl cyanocinnamate spans several scientific and industrial domains, primarily driven by the reactivity of its α,β -unsaturated system and the presence of the nitrile and ester functional groups.

Core Application in Organic Synthesis

Ethyl cyanocinnamate is a valuable intermediate in organic synthesis, largely owing to its role as a Michael acceptor.[5] This reactivity allows for the facile formation of carbon-carbon and carbon-heteroatom bonds, making it a key starting material for the synthesis of more complex molecules.

One of the most prominent reactions for synthesizing ethyl cyanocinnamate is the Knoevenagel condensation.[6] This reaction involves the condensation of an aromatic aldehyde, such as benzaldehyde, with an active methylene compound like ethyl cyanoacetate, typically in the

presence of a basic catalyst.[6][7] Various catalysts have been employed to optimize this reaction, leading to high yields under different conditions.

Catalyst	Reaction Conditions	Yield (%)	Reference
CaO	Grinding, room temperature	85	[4]
Cu—Mg—Al Layered Double Hydroxide	80 °C, ethanol	95	[6]
Diisopropylethylammonium acetate (DIPEAc)	MDC, reflux	High	[7]
Diazabicyclo[5.4.0]undec-7-ene (DBU)/Water	Room temperature	96	[8]
MgO/ZrO ₂	60 °C, solvent-free	80-95	[9]
[Bmim][OAc] (Ionic Liquid)	60 °C, water	High	[10]

Role in Polymer Chemistry

Ethyl cyanocinnamate and its close analog, ethyl cyanoacrylate, are utilized in polymer chemistry. Ethyl cyanoacrylate is well-known as the primary component of "super glues," polymerizing rapidly in the presence of moisture. While ethyl cyanocinnamate's polymerization is less ubiquitously known, its structural similarity suggests potential applications in the development of novel polymers with specific functionalities.

Significance in Pharmacology and Drug Development

Derivatives of cinnamic acid, including ethyl cyanocinnamate, have garnered significant attention for their diverse pharmacological activities. These compounds have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents.

Anticancer Activity: Numerous studies have demonstrated the cytotoxic effects of ethyl cyanocinnamate derivatives against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Derivative	Cell Line	IC ₅₀ (μM)	Reference
Coumarin-cinnamic acid hybrid (Compound 4)	HL60 (Leukemia)	8.09	[11]
Coumarin-cinnamic acid hybrid (Compound 8b)	HepG2 (Liver)	13.14	[11]
Azacoumarin–cyanocinnamate hybrid (Compound 7)	MCF-7 (Breast)	7.65	[12]
Thiazole-based derivative	HepG-2 (Liver)	Moderate	[13]
Oleoyl hybrid (Compound 1)	HCT116 (Colon)	22.4	[14]
Oleoyl hybrid (Compound 2)	HCT116 (Colon)	0.34	[14]

Antimicrobial Activity: Cinnamate derivatives have also shown promise as antimicrobial agents. The lipophilicity of the ester group can influence the compound's ability to penetrate microbial cell membranes.

Compound	Microorganism	MIC (μM)	Reference
Ethyl cinnamate	C. albicans, C. tropicalis, C. glabrata	726.36	[15]
Butyl cinnamate	C. albicans, C. tropicalis, C. glabrata	626.62	[15]
4-isopropylbenzylcinnamide	S. aureus, S. epidermidis, P. aeruginosa	458.15	[15]

Anti-inflammatory Activity: Ethyl p-methoxycinnamate, a related compound, has been shown to possess significant anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines such as IL-1 and TNF- α . [16] While specific IC₅₀ values for the anti-inflammatory activity of ethyl cyanocinnamate are not widely reported, the general class of cinnamates shows potential in this area.

Key Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of ethyl cyanocinnamate.

Synthesis of Ethyl Cyanocinnamate via Knoevenagel Condensation (CaO Catalyzed)

This protocol is adapted from a solvent-free synthesis method. [4]

Materials:

- Aromatic aldehyde (e.g., benzaldehyde, 1 mmol)
- Ethyl cyanoacetate (1 mmol)
- Calcium oxide (CaO, 3 mmol)
- Glass mortar and pestle

- 5% Hydrochloric acid (HCl)
- Carbon tetrachloride
- Water
- Ethanol

Procedure:

- A mixture of the aldehyde (1 mmol), ethyl cyanoacetate (1 mmol), and CaO (3 mmol) is placed in a glass mortar.
- The mixture is ground at room temperature using the pestle. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
- Upon completion, the crude reaction mixture is neutralized with 5% HCl.
- The resulting precipitate is collected by suction filtration.
- The collected solid is washed with carbon tetrachloride and water.
- The product is purified by recrystallization from a mixture of ethanol and water and then dried at room temperature.

Michael Addition of a Thiol to Ethyl Cyanocinnamate

This is a general protocol for the conjugate addition of a thiol to an α,β -unsaturated carbonyl compound.^[5]^[17]

Materials:

- Ethyl cyanocinnamate (1 mmol)
- Thiol (e.g., thiophenol, 1.1 mmol)
- Solvent (e.g., ethanol, acetonitrile, or solvent-free)
- Base (optional, e.g., triethylamine, a few drops)

Procedure:

- Ethyl cyanocinnamate (1 mmol) is dissolved in the chosen solvent (if any) in a round-bottom flask.
- The thiol (1.1 mmol) is added to the solution.
- If a catalyst is used, the base is added to the mixture.
- The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by TLC.
- Upon completion, the solvent is removed under reduced pressure.
- The residue is purified by column chromatography on silica gel to afford the desired Michael adduct.

Cytotoxicity Evaluation using the MTT Assay

This protocol outlines the procedure for determining the cytotoxic effects of a compound on cancer cell lines.^{[18][19]}

Materials:

- Cancer cell line of interest (e.g., MCF-7)
- Complete cell culture medium
- 96-well microtiter plates
- Ethyl cyanocinnamate derivative (test compound)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- Microplate reader

Procedure:

- Cells are seeded into a 96-well plate at a predetermined optimal density and incubated overnight to allow for attachment.
- The following day, the cells are treated with various concentrations of the test compound. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent) are also included.
- The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
- After the incubation period, the MTT solution is added to each well, and the plate is incubated for a further 2-4 hours at 37°C.
- The medium containing MTT is then removed, and the formazan crystals formed by viable cells are dissolved by adding the solubilization solution.
- The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined from the dose-response curve.

In Vitro Tubulin Polymerization Assay

This protocol is used to assess the ability of a compound to inhibit the polymerization of tubulin. [\[20\]](#)[\[21\]](#)

Materials:

- Purified tubulin protein
- Tubulin polymerization buffer
- GTP solution
- Test compound (ethyl cyanocinnamate derivative)
- Positive controls (e.g., colchicine for inhibition, paclitaxel for stabilization)

- Microplate reader capable of reading absorbance at 340 nm

Procedure:

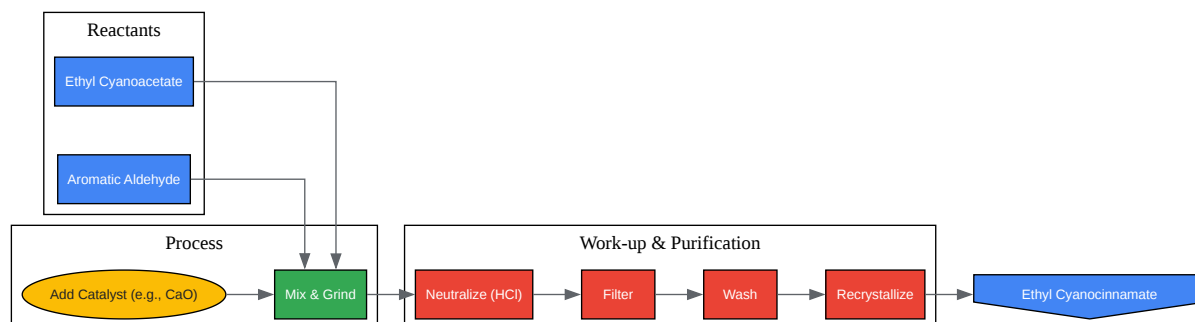
- A reaction mixture containing tubulin protein in polymerization buffer is prepared.
- The test compound at various concentrations, along with controls, is added to the reaction mixture.
- The polymerization is initiated by the addition of GTP and incubation at 37°C.
- The change in absorbance at 340 nm is monitored over time in a microplate reader. An increase in absorbance indicates tubulin polymerization.
- The effect of the test compound on the rate and extent of tubulin polymerization is determined by comparing the absorbance curves of the treated samples to the controls.

Signaling Pathways and Experimental Workflows

The biological activity of ethyl cyanocinnamate and its derivatives is often attributed to their interaction with specific cellular signaling pathways. Visualizing these pathways and experimental workflows can aid in understanding their mechanism of action.

Knoevenagel Condensation Workflow

The following diagram illustrates the general workflow for the synthesis of ethyl cyanocinnamate via the Knoevenagel condensation.

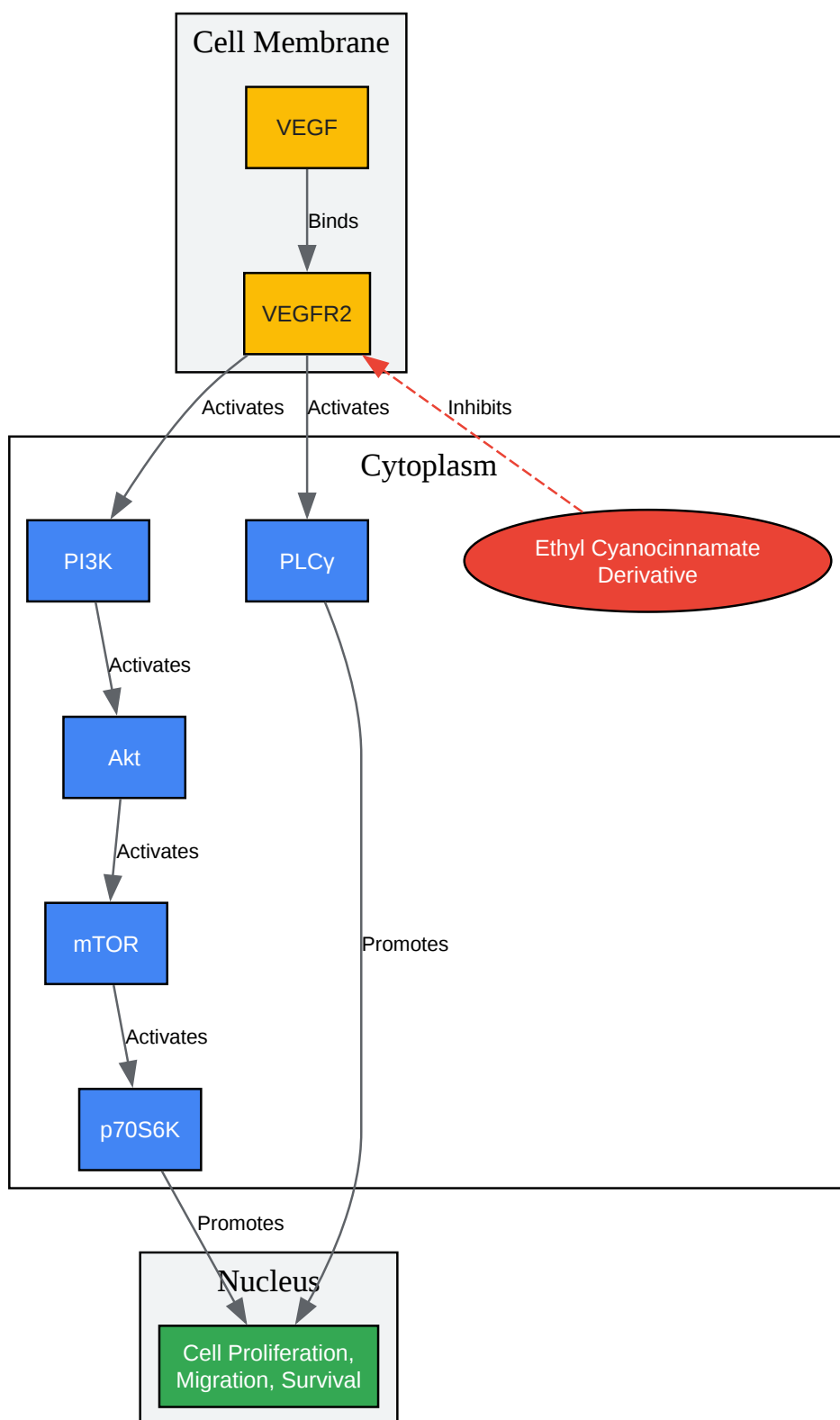


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Caption: Workflow for the Knoevenagel condensation synthesis.

Anticancer Mechanism: Inhibition of VEGFR2 Signaling Pathway

Ethyl cinnamate, a structurally related compound, has been shown to inhibit angiogenesis by targeting the VEGFR2 signaling pathway.^[22] This pathway is crucial for tumor growth and metastasis.

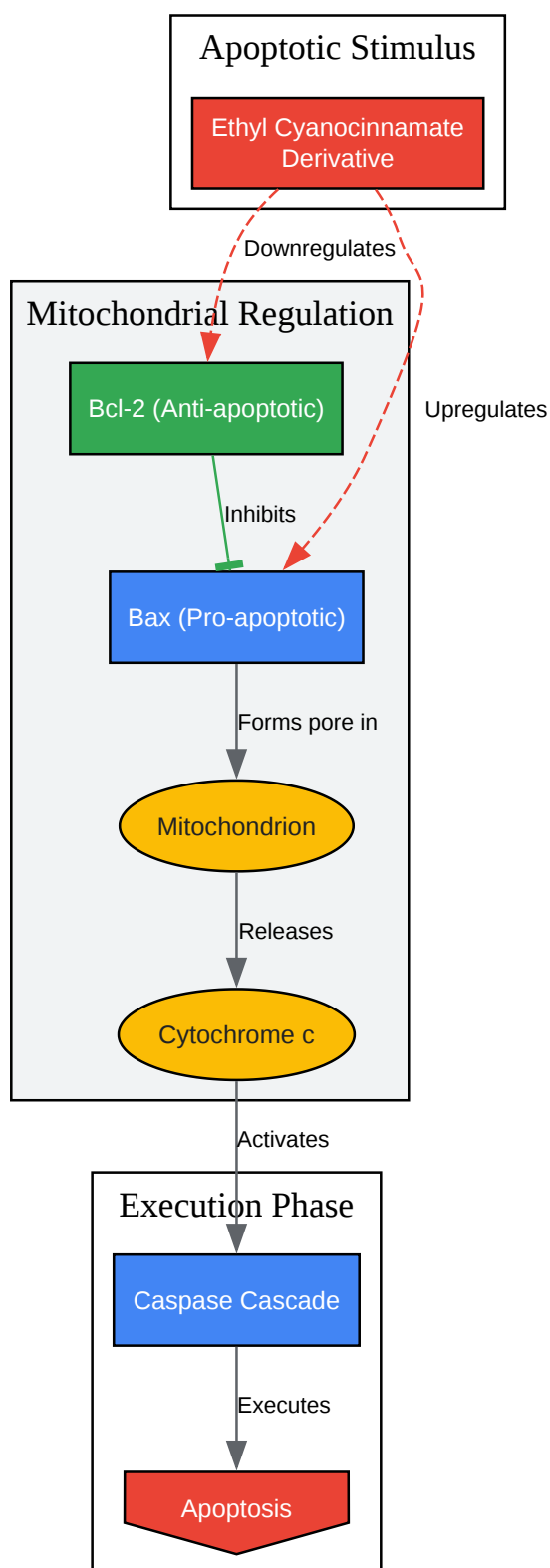


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Caption: Inhibition of the VEGFR2 signaling pathway.

Anticancer Mechanism: Induction of Apoptosis via Bax/Bcl-2 Pathway

Many anticancer agents, including derivatives of cyanocinnamic acid, induce apoptosis by modulating the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[\[11\]](#)[\[23\]](#)

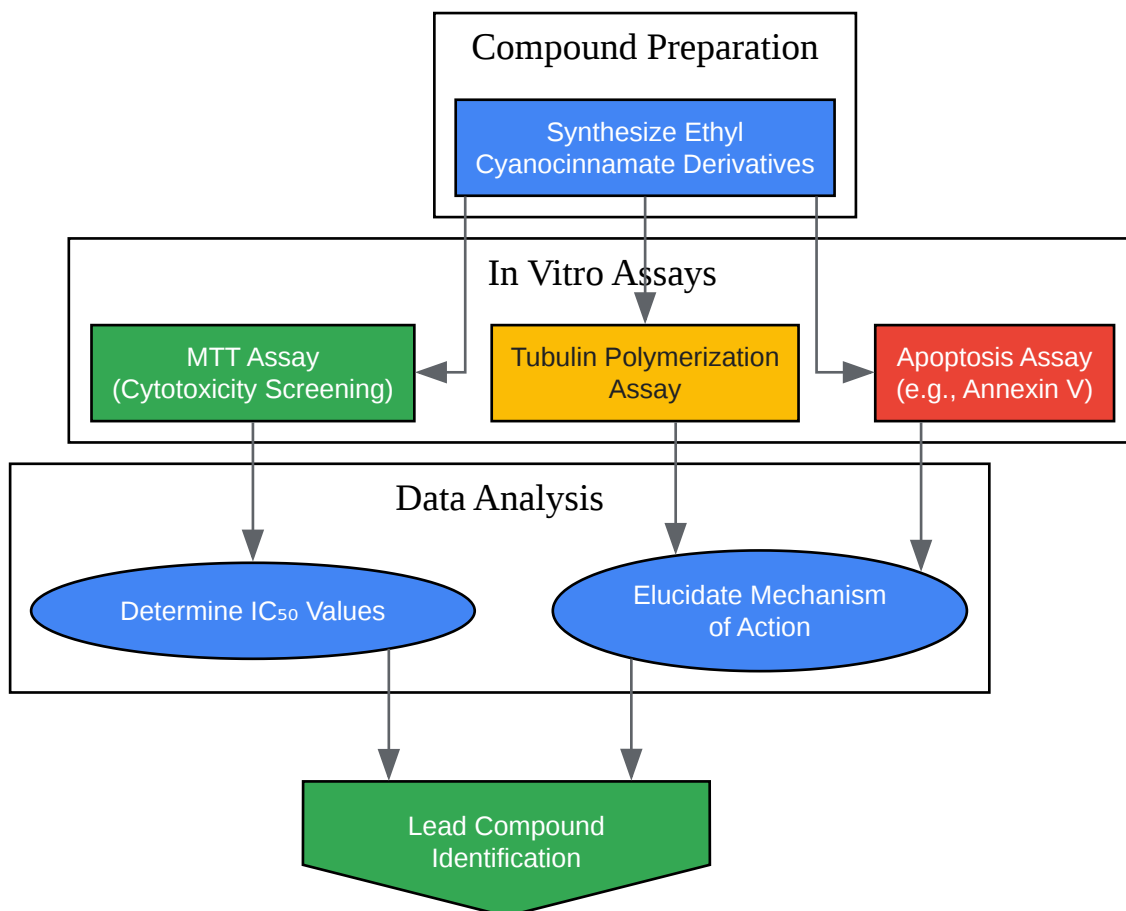


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Caption: Induction of apoptosis via the Bax/Bcl-2 pathway.

Experimental Workflow for Anticancer Drug Screening

The following diagram outlines a typical workflow for screening the anticancer potential of ethyl cyanocinnamate derivatives.



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Caption: Workflow for anticancer screening of derivatives.

Conclusion

Ethyl cyanocinnamate is a compound of significant interest due to its versatility in organic synthesis and the diverse biological activities exhibited by its derivatives. Its role as a Michael acceptor and a key component in Knoevenagel condensations makes it an indispensable tool for synthetic chemists. Furthermore, the growing body of research into the anticancer, antimicrobial, and anti-inflammatory properties of cyanocinnamate derivatives highlights its potential for the development of novel therapeutic agents. The experimental protocols and

pathway diagrams provided in this guide offer a foundational understanding for researchers looking to explore the multifaceted applications of this valuable chemical entity. Further investigation into the specific mechanisms of action and the structure-activity relationships of ethyl cyanocinnamate derivatives is warranted to fully unlock their therapeutic potential.

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